molecular formula C8H4BrCl B7975041 2-Bromo-1-chloro-4-ethynylbenzene

2-Bromo-1-chloro-4-ethynylbenzene

Cat. No.: B7975041
M. Wt: 215.47 g/mol
InChI Key: HGMUMCZIRJAJRP-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-ethynylbenzene (C₈H₅BrCl) is a halogenated aromatic compound featuring bromo and chloro substituents at the 2- and 1-positions, respectively, and an ethynyl group (sp-hybridized carbon) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) for constructing complex aromatic frameworks .

Properties

IUPAC Name

2-bromo-1-chloro-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMUMCZIRJAJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-ethynylbenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods

Industrial production of 2-Bromo-1-chloro-4-ethynylbenzene may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Sonogashira Coupling: Palladium catalysts and copper(I) iodide are used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can yield substituted alkynes, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Bromo-1-chloro-4-ethynylbenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various electrophilic aromatic substitution reactions, making it a valuable intermediate in synthetic pathways.

Synthetic Routes
The compound can be synthesized through a two-step process involving:

  • Bromination : Starting from 4-ethynylbenzene and using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Chlorination : The subsequent chlorination of the bromo compound yields the final product.

Pharmaceuticals

Intermediate in Drug Development
This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure enhances biological activity and specificity, making it suitable for developing new therapeutic agents. Notably, it has been investigated for its potential biological activities in medicinal chemistry and biochemistry.

Chemical Research

Reagent in Reaction Mechanisms
In chemical research, 2-bromo-1-chloro-4-ethynylbenzene acts as a reagent to study various reaction mechanisms and develop new synthetic methodologies. Its ability to form reactive intermediates allows researchers to explore electrophilic aromatic substitutions and coupling reactions effectively .

Material Science

Synthesis of Novel Materials
The compound contributes to material science by enabling the synthesis of novel materials with unique properties. Its incorporation into polymeric systems or nanomaterials can lead to advancements in electronic materials or catalysts.

Case Study 1: Synthesis of Indolo[1,2-f]phenanthridines

A study demonstrated the use of 2-bromo-1-chloro-4-ethynylbenzene in synthesizing indolo[1,2-f]phenanthridines through a series of C-N coupling reactions followed by hydroamination and C-H arylation reactions. The optimized conditions allowed for high yields and demonstrated the compound's utility in complex organic synthesis .

Case Study 2: Development of New Therapeutics

Research has indicated that derivatives of 2-bromo-1-chloro-4-ethynylbenzene exhibit promising biological activities. These derivatives are being explored for their potential as therapeutic agents, particularly in treating conditions like cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-ethynylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The presence of bromine and chlorine atoms on the benzene ring influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features References
2-Bromo-1-chloro-4-ethynylbenzene C₈H₅BrCl 217.49 (calc.) Br (2), Cl (1), C≡CH (4) Ethynyl group enables π-conjugation and cross-coupling -
2-Bromo-4-chloro-1-ethenylbenzene C₈H₆BrCl 217.49 Br (2), Cl (4), CH₂=CH (1) Ethenyl group enhances electrophilicity; used in polymerization
4-Bromo-1-chloro-2-isopropoxybenzene C₉H₁₀BrClO 249.54 Br (4), Cl (1), O-iPr (2) Electron-donating isopropoxy group stabilizes aromatic ring
2-Bromo-4-(chloromethyl)-1-methoxybenzene C₈H₇BrClO 249.50 Br (2), Cl-CH₂ (4), OMe (1) Chloromethyl group increases reactivity in nucleophilic substitutions
1-(2-Bromo-1-chloroethyl)-4-chlorobenzene C₈H₇BrCl₂ 253.95 Br (2), Cl (1 and 4), CH₂CH₂ (side chain) Dichloro substitution enhances steric hindrance

Electronic Effects of Substituents

  • Ethynyl Group (C≡CH): The sp-hybridized ethynyl group in 2-bromo-1-chloro-4-ethynylbenzene facilitates π-conjugation, enhancing electrophilicity at the aromatic ring. This property is critical in palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds .
  • Ethenyl Group (CH₂=CH) : In 2-bromo-4-chloro-1-ethenylbenzene, the ethenyl group introduces planarity and electron-withdrawing effects, favoring electrophilic aromatic substitution (e.g., halogenation) .
  • Alkoxy Groups (e.g., O-iPr) : Electron-donating groups like isopropoxy in 4-bromo-1-chloro-2-isopropoxybenzene stabilize the aromatic ring via resonance, reducing reactivity toward electrophiles but increasing solubility in polar solvents .

Steric and Functional Group Considerations

  • Chloromethyl Substitution : The chloromethyl group in 2-bromo-4-(chloromethyl)-1-methoxybenzene enables nucleophilic displacement reactions, making it a precursor for synthesizing benzyl alcohols or amines .
  • Dichloro Substitution : 1-(2-Bromo-1-chloroethyl)-4-chlorobenzene exhibits steric hindrance due to its dichloro and bromoethyl substituents, limiting its utility in sterically demanding reactions but enhancing stability in acidic conditions .

Key Research Findings

  • Catalytic Applications : Ethynyl-substituted bromochlorobenzenes are pivotal in synthesizing conjugated polymers and pharmaceuticals. For example, 2-bromo-1-chloro-4-ethynylbenzene derivatives have been used in synthesizing tyrosine kinase inhibitors .
  • Safety Profiles : Chloromethyl-substituted analogs (e.g., 2-bromo-4-(chloromethyl)-1-methoxybenzene) require stringent handling due to toxicity risks, as indicated in their Safety Data Sheets (SDS) .

Biological Activity

Introduction

2-Bromo-1-chloro-4-ethynylbenzene (CAS Number: 1564565-93-0) is a halogenated aromatic compound that has recently garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, biological properties, mechanisms of action, and implications for future research.

2-Bromo-1-chloro-4-ethynylbenzene is characterized by its molecular formula C8H4BrClC_8H_4BrCl and a molecular weight of 219.48 g/mol. The structure includes a benzene ring substituted with bromine and chlorine atoms, as well as an ethynyl group. This arrangement enhances the compound's reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC8H4BrClC_8H_4BrCl
Molecular Weight219.48 g/mol
Melting PointNot specified
Purity≥95%

Synthesis and Characterization

The synthesis of 2-bromo-1-chloro-4-ethynylbenzene can be achieved through a two-step process:

  • Bromination : Starting with 4-ethynylbenzene, bromination occurs to yield 1-bromo-4-ethynylbenzene.
  • Chlorination : The subsequent chlorination of 1-bromo-4-ethynylbenzene produces the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have indicated that 2-bromo-1-chloro-4-ethynylbenzene exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Studies

In a recent study focusing on its biological effects, researchers observed that treatment with 2-bromo-1-chloro-4-ethynylbenzene led to a reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffectiveness against bacterial strains

The biological activity of 2-bromo-1-chloro-4-ethynylbenzene is likely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biological molecules. This interaction may lead to modifications in protein function and enzyme activity, contributing to its antitumor and antimicrobial effects .

Toxicity and Safety

Despite its potential therapeutic benefits, 2-bromo-1-chloro-4-ethynylbenzene is associated with toxicity concerns. Studies indicate that it can cause skin irritation and eye damage upon exposure. Therefore, appropriate safety measures should be implemented when handling this compound in laboratory settings .

Table 3: Toxicological Profile

Toxicity TypeObservations
Skin IrritationYes
Eye DamageYes
Acute ToxicityHarmful if swallowed

Future Directions

The current state of research indicates that while the biological activities of 2-bromo-1-chloro-4-ethynylbenzene are promising, further studies are necessary to fully understand its mechanisms of action and therapeutic potential. Future research should focus on:

  • Detailed mechanistic studies to elucidate how the compound interacts with cellular targets.
  • Exploration of structure–activity relationships to optimize its efficacy.
  • In vivo studies to assess therapeutic windows and long-term safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-1-chloro-4-ethynylbenzene, and how can purity be optimized?

The compound is typically synthesized via sequential halogenation and ethynylation. A common approach involves:

  • Halogenation : Direct bromination and chlorination of a benzene derivative, leveraging the directing effects of substituents. For example, nitration followed by halogenation can position halogens at specific sites .
  • Sonogashira Coupling : Introduction of the ethynyl group via palladium-catalyzed cross-coupling between a halogenated precursor (e.g., 2-bromo-1-chloro-4-iodobenzene) and trimethylsilylacetylene, followed by deprotection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water mixtures) are standard. Purity validation requires GC (>97.0%) and HPLC (>98.0%) to confirm absence of byproducts like dihalogenated impurities .

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-1-chloro-4-ethynylbenzene?

  • NMR Spectroscopy :
    • ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm. Aromatic protons show splitting patterns dependent on substituent positions.
    • ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm, while halogenated aromatic carbons appear at δ 120–140 ppm .
  • GC-MS : Validates molecular weight (MW 229.48) and detects halogen isotopic patterns (e.g., bromine’s M/M+2 ratio) .
  • FT-IR : Confirms C≡C stretch (~2100 cm⁻¹) and C-Br/C-Cl stretches (600–800 cm⁻¹) .

Advanced Research Questions

Q. How does the steric and electronic environment of 2-bromo-1-chloro-4-ethynylbenzene influence its reactivity in cross-coupling reactions?

  • Steric Effects : The ethynyl group’s linear geometry minimizes steric hindrance, favoring reactions like Suzuki-Miyaura coupling. However, bulky ligands on palladium catalysts (e.g., triphenylphosphine) may reduce efficiency .
  • Electronic Effects : The electron-withdrawing chloro and bromo groups activate the aryl halide toward nucleophilic aromatic substitution (SNAr) but deactivate the ethynyl group toward electrophilic additions. Computational studies (DFT) can predict regioselectivity in further functionalization .
  • Competitive Pathways : In Sonogashira reactions, competing proto-dehalogenation may occur if base strength or temperature is excessive. Optimizing conditions (e.g., using CuI co-catalyst, 60–80°C) minimizes side reactions .

Q. What are the stability challenges of 2-bromo-1-chloro-4-ethynylbenzene under ambient and reaction conditions?

  • Moisture Sensitivity : The ethynyl group reacts with water, forming ketones or degrading entirely. Storage under inert gas (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) is critical .
  • Thermal Decomposition : Above 100°C, C-Br bonds may cleave, releasing HBr. Differential scanning calorimetry (DSC) should be used to identify safe temperature thresholds .
  • Light Sensitivity : UV exposure can induce homolytic cleavage of C-Cl bonds. Amber glassware and dark storage conditions are recommended .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

  • Analytical Cross-Validation : Combine GC, HPLC, and LC-MS to detect trace impurities (e.g., di-ethynylated byproducts) that may skew yield calculations .
  • Replication Studies : Reproduce reactions under controlled atmospheres (e.g., glovebox) to isolate oxygen/moisture effects .
  • Kinetic Modeling : Use Arrhenius plots to identify temperature-dependent pathways. For example, competing SNAr vs. radical pathways in halogen displacement reactions .

Q. What strategies mitigate hazards during handling of 2-bromo-1-chloro-4-ethynylbenzene?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to the compound’s flammability (bp ~200°C) and toxicity .
  • Spill Management : Neutralize spills with sodium bicarbonate to quench acidic degradation products (e.g., HBr). Contaminated materials should be incinerated in a licensed facility .
  • Ventilation : Use fume hoods to limit inhalation exposure; airborne concentrations should remain below 1 ppm (OSHA PEL) .

Q. How does the compound’s structure facilitate its use in material science applications?

  • Polymer Precursor : The ethynyl group enables polymerization via click chemistry (e.g., azide-alkyne cycloaddition) to create conductive polymers or metal-organic frameworks (MOFs) .
  • Liquid Crystals : Halogen substitution enhances polarizability, enabling mesophase stabilization in nematic liquid crystals. Thermal analysis (DSC) and polarized optical microscopy are key for phase characterization .

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